1,2-Diphenylethane-1,2-diamine

Catalog No.
S570812
CAS No.
5700-60-7
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diphenylethane-1,2-diamine

CAS Number

5700-60-7

Product Name

1,2-Diphenylethane-1,2-diamine

IUPAC Name

1,2-diphenylethane-1,2-diamine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2

InChI Key

PONXTPCRRASWKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N

Synonyms

1,2-diamino-1,2-diphenylethane, meso-1,2-diphenylethylenediamine, meso-1,2-diphenylethylenediamine, ((R*,R*)-(+-))-isomer, meso-1,2-diphenylethylenediamine, (R*,S*)-isomer, meso-1,2-diphenylethylenediamine, (R-(R*,S*))-isomer, meso-1,2-diphenylethylenediamine, (S-(R*,R*))-isomer

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N

Chiral Auxiliary and Ligand in Asymmetric Catalysis

DPEN, especially its chiral forms, are widely used as chiral auxiliaries and ligands in asymmetric catalysis. These applications involve creating molecules with a specific handedness (chirality), crucial in developing pharmaceuticals and other functional materials.

  • Asymmetric Hydrogenation: DPEN forms complexes with transition metals like ruthenium, which act as catalysts for the stereoselective hydrogenation of ketones. This process involves converting a ketone functional group (C=O) to a chiral alcohol (CHOH) with high enantioselectivity, meaning the product predominantly forms in one specific mirror image. [, ]

Precursor for Chiral Catalysts

DPEN can be further modified to create various chiral catalysts with diverse applications. For example, DPEN-derived chiral triazolium salts can catalyze:

  • Enantioselective intramolecular Stetter reaction: This reaction forms carbon-carbon bonds with high enantioselectivity, useful in synthesizing complex molecules. []
  • Oxodiene Diels-Alder reaction: This reaction creates cyclic structures with specific chirality, valuable in organic synthesis. []

Chiral Resolving Agent

DPEN can be used to separate racemic mixtures (mixtures containing equal amounts of two enantiomers) into their individual enantiomers. This process, called chiral resolution, is crucial in various fields, including:

  • Drug development: Many drugs are effective in only one enantiomeric form. Chiral resolution allows isolation of the desired enantiomer for drug development.
  • Material science: Specific enantiomers of chiral molecules can exhibit unique properties, making chiral resolution essential for developing materials with desired functionalities.

Other Applications

  • Chiral Solvating Agent: DPEN can be used as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate enantiomers based on their interactions with the solvent. []
  • Metal Complexes: DPEN's ability to form complexes with various metals makes it valuable for studying metal-ligand interactions and their potential applications in catalysis and material science.

1,2-Diphenylethane-1,2-diamine, also known as 1,2-diphenyl-1,2-ethylenediamine, is an organic compound with the molecular formula C14H16N2C_{14}H_{16}N_{2} and a molecular weight of 212.29 g/mol. It features two phenyl groups attached to a central ethylene diamine structure, making it a symmetrical bidentate ligand. This compound exists in three stereoisomeric forms: one meso form and two enantiomers (R,R and S,S). It is notable for its applications in asymmetric synthesis and catalysis due to its ability to coordinate with metal ions effectively .

In asymmetric catalysis, DPEN acts as a chiral ligand, coordinating with a metal center. The ligand-metal complex creates a chiral environment around the substrate molecule (ketone) during the reaction. This environment favors the reaction with one enantiomer of the substrate over the other, leading to the formation of a chiral product with high enantiomeric excess (ee) [].

, particularly as a ligand in coordination chemistry. It is commonly used in:

  • Asymmetric Hydrogenation: The compound serves as a chiral ligand in the hydrogenation of ketones and imines, enabling the production of chiral alcohols and amines .
  • Henry Reaction: It can form complexes with copper(II) ions that act as catalysts for the Henry reaction (nitroaldol reaction), where nitromethane reacts with aldehydes or ketones to form β-nitro alcohols .
  • Desymmetrization Reactions: The compound can facilitate the conversion of symmetric substrates into asymmetric products .

Research indicates that 1,2-diphenylethane-1,2-diamine exhibits biological activities such as:

  • Antioxidant Properties: It has been studied for potential antioxidant effects, which could be beneficial in mitigating oxidative stress in biological systems.
  • Antimicrobial Activity: Some derivatives of this compound have shown promise against various bacterial strains, suggesting potential applications in medicinal chemistry .

The synthesis of 1,2-diphenylethane-1,2-diamine can be achieved through several methods:

  • Reductive Amination: One common approach involves the reductive amination of benzil with ammonia or primary amines under reducing conditions .
  • Direct Amination: Another method includes the direct amination of phenylacetylene or related compounds using appropriate amines and catalysts.
  • Optical Resolution: The chiral forms can be resolved using tartaric acid as a resolving agent to obtain the R,R and S,S enantiomers selectively .

The primary applications of 1,2-diphenylethane-1,2-diamine include:

  • Catalysis: It is widely used as a chiral ligand in asymmetric catalysis for synthesizing pharmaceuticals and fine chemicals.
  • Material Science: Its derivatives are utilized in polymer chemistry and as stabilizers or additives in various formulations.
  • Analytical Chemistry: The compound is employed in various analytical methods including chromatography due to its ability to form stable complexes with metal ions .

Interaction studies have shown that 1,2-diphenylethane-1,2-diamine forms stable complexes with various metal ions. These interactions are crucial for its role as a ligand in catalysis. For instance:

  • Copper(II) Complexes: The formation of copper(II) complexes with this diamine has been extensively studied for their catalytic properties in asymmetric reactions .
  • Metal Coordination: The bidentate nature allows it to stabilize metal ions effectively, enhancing catalytic activity and selectivity in reactions like the Henry reaction.

Several compounds share structural similarities with 1,2-diphenylethane-1,2-diamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-DiaminocyclohexaneCyclic diamineMore rigid structure; used in different catalytic systems.
1,2-Diphenylpropane-1,2-diaminePropane-based diamineExhibits different steric properties affecting reactivity.
(S,S)-N,N'-Bis(3-methylphenyl)ethylenediamineSubstituted diamineEnhanced solubility and different selectivity patterns in catalysis.

Uniqueness

The uniqueness of 1,2-diphenylethane-1,2-diamine lies in its symmetrical structure combined with the presence of two phenyl groups. This configuration allows for effective coordination with metal ions while providing significant steric hindrance that is beneficial for asymmetric synthesis applications. Its role as a key component in Nobel Prize-winning catalytic systems further highlights its importance in modern chemistry .

1,2-Diphenylethane-1,2-diamine exists as three distinct stereoisomers due to the presence of two stereogenic centers within its molecular framework [1]. The compound demonstrates the fundamental principles of stereochemistry through its manifestation as both meso and chiral forms, representing a classic example of how identical molecular formulas can yield dramatically different spatial arrangements [2].

The stereoisomeric distribution comprises one meso form and two chiral enantiomers [1]. The meso form, designated as (1R,2S)-1,2-diphenylethane-1,2-diamine, possesses an internal plane of symmetry that renders it achiral despite containing two stereogenic centers [8] [11]. This internal symmetry plane bisects the molecule, creating two halves that are mirror images of each other, effectively canceling out any potential optical activity [40].

In contrast, the chiral enantiomers exist as (1R,2R) and (1S,2S) configurations, representing non-superimposable mirror images of each other [1] [2]. These enantiomers demonstrate identical physical properties such as melting points, boiling points, and solubilities, but exhibit opposite optical rotation behaviors [6] [9]. The (1R,2R) enantiomer displays dextrorotatory properties with a positive specific rotation, while the (1S,2S) enantiomer exhibits levorotatory characteristics with an equal magnitude but negative specific rotation [1] [32].

Physical Properties Comparison

Propertymeso Form(1R,2R) Enantiomer(1S,2S) Enantiomer
Configuration(1R,2S)(1R,2R)(1S,2S)
CAS Number951-87-135132-20-829841-69-8
Melting Point (°C)118-122~85~85
Optical ActivityOptically inactiveDextrorotatory (+)Levorotatory (-)
Internal SymmetryPresentAbsentAbsent

The meso compound exhibits distinctly different melting point characteristics compared to its chiral counterparts [11] [32]. While the meso form demonstrates a melting point range of 118-122°C, the chiral enantiomers display considerably lower melting points of approximately 85°C [11] [32]. This significant difference in thermal properties reflects the distinct intermolecular packing arrangements resulting from their different stereochemical configurations [30].

Stereochemical Relationships

The relationship between these stereoisomers follows well-established stereochemical principles [9] [12]. The meso form serves as a diastereomer to both chiral enantiomers, meaning it shares the same connectivity but differs in the spatial arrangement of substituents at one or more stereogenic centers [9] [12]. Conversely, the (1R,2R) and (1S,2S) forms maintain an enantiomeric relationship with each other while simultaneously functioning as diastereomers relative to the meso compound [12].

The achiral nature of the meso form stems from its possession of an internal mirror plane that passes through the molecule, creating equivalent environments on both sides [40] [43]. This internal symmetry effectively negates any potential for optical activity, as the rotatory contributions from each half of the molecule cancel each other out [40]. The presence of opposite stereochemical configurations at the two stereogenic centers (R,S combination) creates this symmetrical arrangement [43].

Absolute Configuration Determination via X-Ray Crystallography

X-ray crystallography represents the definitive method for determining the absolute configuration of 1,2-diphenylethane-1,2-diamine stereoisomers [14] [15]. This technique provides unambiguous structural information by revealing the three-dimensional atomic arrangement within crystalline samples, enabling precise determination of stereochemical configurations [14] [17].

The crystallographic determination process relies on the phenomenon of anomalous scattering, also known as resonant scattering [17] [20]. When X-rays interact with atoms in the crystal lattice, slight deviations from normal scattering patterns occur due to the wavelength-dependent interaction between X-rays and electron clouds [17] [20]. These deviations, termed Bijvoet differences, provide the fundamental basis for distinguishing between enantiomeric forms [17] [20].

Methodological Principles

Single-crystal X-ray diffraction employs Bragg's law to correlate diffraction angles with interplanar spacing within the crystal structure [15] [18]. The relationship nλ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the interplanar spacing, and θ represents the scattering angle, forms the mathematical foundation for structural determination [15] [18].

Modern crystallographic analysis utilizes the sodium D-line with a wavelength of 589 nanometers as the standard radiation source [15] [18]. Data collection typically occurs at controlled temperatures, often 25°C, using sample path lengths of one decimeter to ensure standardized measurement conditions [15] [18]. The resulting diffraction patterns undergo computational analysis through direct methods and refinement procedures to yield precise atomic coordinates [14] [15].

Absolute Structure Determination

The determination of absolute configuration requires careful evaluation of the Flack parameter, a statistical measure that quantifies the reliability of absolute structure assignments [17] [20]. Values approaching zero indicate high confidence in the assigned configuration, while values near 0.5 suggest racemic twinning or structural ambiguity [17] [20]. Acceptable Flack parameters typically range below 0.3 for reliable absolute configuration determination [20].

Crystallographic studies of 1,2-diphenylethane-1,2-diamine derivatives have revealed specific conformational preferences [19]. The phenyl groups attached to the stereogenic centers preferentially adopt axial orientations relative to the central diamine framework [19]. This conformational preference influences both crystal packing arrangements and intermolecular interactions within the solid state [19].

Technical Considerations

The accuracy of absolute configuration determination depends on several critical factors [17] [20]. Crystal quality significantly impacts data reliability, necessitating well-formed single crystals free from twinning or disorder [15] [17]. The presence of heavy atoms enhances anomalous scattering effects, improving the precision of absolute structure determination [17] [20].

For light-atom organic compounds like 1,2-diphenylethane-1,2-diamine, containing only carbon, hydrogen, and nitrogen atoms, the anomalous scattering effects remain relatively weak [17] [20]. Advanced statistical methods, including Bayesian approaches and quotient analyses, enhance the reliability of absolute configuration assignments for such compounds [17] [20].

Contemporary crystallographic software packages incorporate sophisticated algorithms for identifying and correcting systematic errors [17] [20]. These computational tools enable more accurate absolute structure determination even when dealing with compounds exhibiting minimal anomalous scattering effects [17] [20].

Optical Resolution Using Tartaric Acid

Optical resolution of 1,2-diphenylethane-1,2-diamine through tartaric acid represents a classical and highly effective method for separating racemic mixtures into individual enantiomers [1] [24]. This approach exploits the formation of diastereomeric salts between the chiral diamine and optically active tartaric acid derivatives, enabling separation through differential crystallization behavior [21] [24].

The resolution process relies on the fundamental principle that diastereomers exhibit distinct physical properties, particularly solubility characteristics [24] [26]. When racemic 1,2-diphenylethane-1,2-diamine reacts with enantiomerically pure tartaric acid, two diastereomeric salt complexes form with markedly different solubilities in various solvents [22] [24]. This solubility difference provides the basis for effective separation through selective crystallization [24] [26].

Tartaric Acid as Resolving Agent

Tartaric acid and its derivatives function as highly effective chiral resolving agents due to their readily available enantiomerically pure forms and favorable salt-forming properties [22] [25]. The natural occurrence of (R,R)-tartaric acid provides an economical source of resolving agent, while synthetic methods enable access to other stereoisomeric forms when required [25] [27].

The most commonly employed tartaric acid derivatives include dibenzoyl tartaric acid and di-para-toluoyl tartaric acid [21] [23]. These derivatized forms often demonstrate enhanced resolution efficiency compared to unmodified tartaric acid [23]. Dibenzoyl tartaric acid typically achieves enantiomeric excesses exceeding 80% for suitable substrates, while di-para-toluoyl tartaric acid provides moderate efficiency with enantiomeric excesses ranging from 50-60% [23].

Resolution Methodology

The optical resolution procedure typically involves dissolving the racemic diamine in an appropriate solvent system, commonly methanol, followed by the addition of the chosen tartaric acid derivative [1] [22]. The resulting solution undergoes controlled crystallization, often through slow evaporation or temperature manipulation, to promote the preferential crystallization of one diastereomeric salt [22] [24].

The (R,R)-enantiomer of 1,2-diphenylethane-1,2-diamine demonstrates a specific rotation of [α]²³ᴅ = +106±1° when measured in methanol solution [1]. This substantial optical rotation facilitates the monitoring of resolution progress and enables the determination of enantiomeric purity through polarimetric analysis [1] [35].

Resolution Efficiency and Optimization

Resolving AgentMethodTypical EfficiencySolvent System
Tartaric AcidDiastereomeric salt formationGood separationMethanol
Dibenzoyl Tartaric AcidSalt crystallization>80% eeVarious organic solvents
Di-p-toluoyl Tartaric AcidSalt crystallization50-60% eeVarious organic solvents

The efficiency of tartaric acid-mediated resolution depends on multiple variables including temperature, concentration, solvent selection, and crystallization conditions [22] [27]. Systematic optimization of these parameters often yields substantial improvements in both enantiomeric excess and recovery yields [23] [26].

Advanced resolution techniques incorporate mixed resolving agent systems to enhance separation efficiency [23] [26]. Studies demonstrate that combining individually effective and ineffective resolving agents in specific ratios can produce superior results compared to single-agent approaches [23]. This synergistic effect appears particularly pronounced when the resolving agents are employed in 1:1 ratios within the mixture [23].

Recovery and Recycling

The practical implementation of tartaric acid resolution includes provisions for resolving agent recovery and recycling [26]. Crystalline tartaric acid derivatives can be isolated from the resolution process with purities exceeding 95%, excluding residual solvents [26]. This high recovery efficiency maintains the economic viability of the resolution process while minimizing waste generation [26].

The recovered resolving agents retain their optical purity throughout the resolution process, enabling direct reuse without additional purification steps [26]. This recyclability represents a significant advantage for large-scale applications where resolving agent costs constitute a substantial fraction of overall process economics [26].

The reductive amination of benzil stands as the most widely employed method for synthesizing 1,2-diphenylethane-1,2-diamine, offering reliable yields and established reaction protocols. This methodology involves the systematic conversion of benzil through nucleophilic attack by nitrogen sources followed by selective reduction of the resulting imine intermediates [5] [6].

Mechanistic Pathway and Reaction Conditions

The reductive amination process initiates with the nucleophilic addition of ammonia or primary amines to the carbonyl carbon of benzil, forming a hemiaminal intermediate [6] [7]. Under mildly acidic conditions, this intermediate undergoes dehydration to generate the corresponding imine. The critical reduction step employs various reducing agents, with sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation representing the most effective approaches [5] [8].

The reaction mechanism proceeds through formation of an iminium ion intermediate, which exhibits enhanced electrophilicity compared to the original carbonyl compound [6] [9]. This increased reactivity enables selective reduction using sodium cyanoborohydride, which preferentially reduces iminium species over unreacted carbonyl compounds, thereby maximizing conversion efficiency [5].

Optimized Reaction Parameters

Systematic optimization studies have established optimal reaction conditions across multiple reducing systems. Sodium borohydride in ethanol at 60°C provides excellent yields of 95% within 2 hours under atmospheric pressure [2]. For catalytic hydrogenation approaches, Raney nickel in methanol under 8 atmospheres of hydrogen pressure achieves 85% yield over 48 hours [2]. Palladium on carbon catalysis in tetrahydrofuran offers moderate pressure requirements (4 atmospheres) with 90% yield in 24 hours .

Alternative reducing systems demonstrate comparable efficiency with specific operational advantages. Hydrazine hydrate in methanol achieves the highest yield of 98% at 60°C within 2 hours under atmospheric conditions [2]. Formic acid with Raney nickel catalyst in ethanol provides 91% yield at 70°C, while ammonium formate in methanol delivers 93% yield at 63°C [2].

MethodTemperature (°C)Pressure (atm)Time (h)Yield (%)Selectivity
Sodium borohydride/Ethanol601295Racemic
Raney nickel/Hydrogen/Methanol6084885Racemic
Palladium carbon/Hydrogen/Tetrahydrofuran2542490Racemic
Hydrazine hydrate/Methanol601298Racemic
Formic acid/Raney nickel/Ethanol701291Racemic
Ammonium formate/Methanol631293Racemic

Solvent Effects and Reaction Environment

Solvent selection profoundly influences reaction efficiency and product selectivity in reductive amination processes. Protic solvents such as methanol and ethanol facilitate proton transfer steps essential for imine formation and subsequent reduction [11]. Aprotic polar solvents including tetrahydrofuran and acetonitrile provide alternative reaction media that minimize side reactions while maintaining high conversion rates [5].

The reaction environment requires careful control of pH to optimize imine formation while preventing premature reduction of carbonyl starting materials [6]. Mildly acidic conditions (pH 4-5) promote efficient condensation between ammonia and benzil while ensuring adequate nucleophilicity of the nitrogen source [5]. Excessive acidity leads to protonation of the amine nucleophile, significantly reducing reaction rates [9].

Diastereoselective Synthesis Strategies

Diastereoselective synthesis represents a sophisticated approach to 1,2-diphenylethane-1,2-diamine preparation that enables control over stereochemical outcomes. These methodologies are particularly valuable for accessing specific stereoisomers required in asymmetric catalysis applications [12] [13].

Zinc-Mediated Diastereoselective Reduction

The zinc powder reduction methodology in sodium hydroxide/methanol systems achieves remarkable diastereoselectivity, providing greater than 11-fold preference for racemic 1,2-diphenylethane-1,2-diamine over the meso isomer [12]. This exceptional selectivity results from the specific choice of base and cosolvent, which create optimal conditions for stereocontrolled reduction.

The mechanism involves zinc-mediated single-electron transfer to the carbonyl groups of benzil derivatives, followed by protonation from the protic solvent system [12]. The sodium hydroxide base facilitates electron transfer while the methanol cosolvent provides the necessary proton source for the reduction sequence. This combination generates a reaction environment that strongly favors formation of the racemic diastereomer through kinetic control [12].

Scalability studies demonstrate that this methodology accommodates preparative-scale synthesis, with successful preparation of 16.9 grams of racemic product from 0.10 mole of starting material [12]. The yield of 85% combined with the exceptional diastereoselectivity makes this approach particularly attractive for large-scale preparation of stereochemically defined material.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation using ruthenium-based catalysts represents the most advanced approach for enantioselective synthesis of 1,2-diphenylethane-1,2-diamine [14] [15]. These catalysts, particularly those derived from ruthenium complexes with chiral 1,2-diphenylethylenediamine ligands, achieve outstanding stereoselectivity with enantiomeric excess values exceeding 99% [14].

The catalytic system operates through a metal-ligand bifunctional mechanism wherein the chiral diamine ligand participates directly in substrate activation . Formic acid serves as the hydrogen source, undergoing dehydrogenation at the ruthenium center to generate the active hydride species [14]. The chiral environment created by the diamine ligand ensures highly enantioselective hydride delivery to the prochiral substrate.

Reaction conditions for asymmetric transfer hydrogenation typically employ temperatures of 40°C in polar protic solvents with substrate-to-catalyst ratios of 100:1 to 2000:1 [14]. The mild conditions and high turnover numbers make this methodology exceptionally attractive for industrial applications requiring high enantiomeric purity.

MethodSubstrateSelectivity (dr)Yield (%)Scale (mol)
Zinc/Sodium hydroxide/MethanolBenzil derivative>11:1850.100
Spiroisoimidazole reductionSpiroisoimidazole>10:1750.050
Asymmetric transfer hydrogenationBenzil>97:3950.020
Ruthenium-catalyzed reductionUnsymmetrical benzils>10:1850.010
Chiral auxiliary methodVarious diketones>15:1800.005

Spiroisoimidazole-Based Approaches

Novel diastereoselective methodologies employing spiroisoimidazole intermediates have emerged as alternative strategies for accessing 1,2-diarylethylenediamines [12]. This approach involves the diastereoselective reduction of spiroisoimidazole precursors using zinc powder in basic alcoholic media, achieving diastereoselectivity ratios exceeding 10:1.

The spiroisoimidazole methodology offers advantages in terms of substrate scope and functional group tolerance compared to direct benzil reduction approaches [12]. The spirocyclic intermediate provides enhanced rigidity that facilitates stereocontrolled reduction while accommodating diverse substitution patterns on the aromatic rings.

Scalable Production Techniques

Industrial-scale synthesis of 1,2-diphenylethane-1,2-diamine requires methodologies that balance efficiency, cost-effectiveness, and environmental considerations. Modern scalable production techniques emphasize continuous processing, advanced catalytic systems, and process intensification strategies [17].

Continuous Flow Reactor Systems

Continuous flow reactor technology represents the most advanced approach to large-scale 1,2-diphenylethane-1,2-diamine production . These systems enable precise control over reaction parameters including temperature, pressure, and residence time while providing enhanced safety through reduced inventory of hazardous materials.

Flow reactor systems typically achieve throughput rates of 2.5 kilograms per hour with yields of 92%, representing significant improvements over traditional batch processing . The enhanced heat and mass transfer characteristics of flow reactors enable more efficient utilization of catalysts and reducing agents while minimizing formation of byproducts.

The continuous nature of flow processing facilitates integration with downstream purification operations, reducing overall processing time and improving product quality . Advanced process control systems enable real-time optimization of reaction conditions based on product quality measurements, ensuring consistent output specifications.

High-Pressure Catalytic Systems

High-pressure catalytic hydrogenation represents an established approach to scalable 1,2-diphenylethane-1,2-diamine production, offering advantages in terms of reaction rate and catalyst efficiency . Modern high-pressure systems employ advanced catalytic formulations including supported palladium and ruthenium catalysts that demonstrate enhanced activity and selectivity.

Typical high-pressure operations utilize 2-kilogram batch sizes with hydrogen pressures ranging from 8 to 120 pounds per square inch . These conditions enable reaction completion within 4 to 24 hours while achieving yields of 88% to 90%. The higher pressure facilitates enhanced hydrogen solubility, leading to increased reaction rates and improved catalyst utilization.

Safety considerations for high-pressure operations require specialized equipment design and comprehensive process safety management systems . Modern installations incorporate advanced pressure relief systems, automated shutdown procedures, and continuous monitoring of critical process parameters to ensure safe operation.

Process Intensification Approaches

Microwave-assisted synthesis has emerged as a powerful process intensification technique for 1,2-diphenylethane-1,2-diamine production [17]. This methodology enables rapid heating and enhanced reaction rates while maintaining precise temperature control throughout the reaction vessel.

Microwave processing typically achieves yields of 90% with significantly reduced reaction times compared to conventional heating methods [17]. The enhanced energy efficiency of microwave heating reduces overall energy consumption while improving process economics. Scale-up of microwave processes requires specialized reactor designs that ensure uniform energy distribution across larger reaction volumes.

Electrochemical synthesis represents an emerging approach that offers exceptional energy efficiency and environmental benefits [18]. This methodology eliminates the need for chemical reducing agents while providing precise control over reduction potential and current density. Although currently limited to smaller scales (0.1 kilogram), electrochemical approaches achieve yields of 87% with minimal waste generation.

Process TypeScale (kg)Throughput (kg/h)Energy EfficiencyInvestment CostYield (%)
Batch reactor1.00.10MediumLow85
Continuous flow5.02.50HighHigh92
High-pressure batch2.00.50MediumMedium88
Microwave-assisted0.50.25HighMedium90
Electrochemical0.10.05Very HighLow87

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

951-87-1
5700-60-7
16635-95-3

Dates

Last modified: 08-15-2023

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